molecular formula C12H11N3O3 B12330627 Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate CAS No. 827042-50-2

Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate

Cat. No.: B12330627
CAS No.: 827042-50-2
M. Wt: 245.23 g/mol
InChI Key: LPYAQZDGPJSFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate is a chemical building block designed for medicinal chemistry and drug discovery research. Pyrimidine-carboxylate scaffolds are recognized as privileged structures in the development of novel therapeutic agents due to their versatility and broad biological activity . Recent studies highlight the significant potential of similar pyrimidine-4-carboxylate and 6-aminopyrimidine carboxamide derivatives in targeted cancer therapy. These compounds have shown promising activity as inhibitors of Epidermal Growth Factor Receptor (EGFR), including against resistant mutant forms like T790M, which is a key target in non-small-cell lung carcinoma and other cancers . Furthermore, this class of compounds serves as a multi-target scaffold with demonstrated antibacterial properties against pathogens such as E. coli and P. aeruginosa , making it relevant for research in oncology and infectious disease . The 3-aminophenoxy substituent provides a handle for further functionalization, allowing researchers to explore structure-activity relationships and optimize properties for hit-to-lead optimization campaigns. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

827042-50-2

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate

InChI

InChI=1S/C12H11N3O3/c1-17-12(16)10-6-11(15-7-14-10)18-9-4-2-3-8(13)5-9/h2-7H,13H2,1H3

InChI Key

LPYAQZDGPJSFQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=N1)OC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

β-Ketoester and Amidines Cyclization

The reaction of β-ketoesters with amidines, as described in EP0326389B1, forms 4-hydroxypyrimidines. For example, methyl 3-amino-2-pentenoate reacts with acetamide in n-butanol under basic conditions (sodium methoxide) at 110°C for 2 hours to yield 6-methyl-4-hydroxypyrimidine. Adapting this method, substituting acetamide with 2-chloroacetamidine could introduce a chlorine atom at position 6, while retaining the methyl ester at position 4. Subsequent esterification of the 4-hydroxyl group via Mitsunobu or acid-catalyzed conditions may yield methyl 4-methoxy-6-chloropyrimidine carboxylate, though direct evidence for this transformation remains unexplored in the literature.

Urea-Based Cyclocondensation

Alternative routes involve urea derivatives. For instance, methyl acetoacetate reacts with urea in acidic conditions to form dihydropyrimidines, though oxidation to aromatic pyrimidines requires additional steps. Chlorination at position 6 using POCl3 or PCl5 could then introduce a leaving group for subsequent phenoxy substitution.

Nucleophilic Aromatic Substitution Approaches

Chloropyrimidine Intermediate Synthesis

Methyl 4-chloro-6-chloropyrimidine carboxylate serves as a critical intermediate. Its synthesis is hypothesized via:

  • Cyclocondensation of methyl 3-amino-2-pentenoate with 2-chloroacetamidine.
  • Chlorination of methyl 4,6-dihydroxypyrimidine carboxylate using POCl3, though this risks over-chlorination.

Phenoxy Group Introduction

Reacting methyl 6-chloropyrimidine-4-carboxylate with 3-aminophenol in n-butanol at reflux (110°C) for 8 hours in the presence of triethylamine achieves substitution at position 6. The MDPI study reports analogous reactions with yields of 29–68%, contingent on the electronic nature of the pyrimidine substrate. Electron-withdrawing groups (e.g., Cl at C6) enhance reactivity, while electron-donating groups (e.g., NH2 at C2) reduce substitution efficiency.

Table 1: Comparative Yields for Nucleophilic Substitution

Substrate Nucleophile Base Solvent Temp (°C) Time (h) Yield (%)
Methyl 6-chloropyrimidine-4-carboxylate 3-aminophenol Et3N nBuOH 110 8 50
2-Amino-4-chloropyrimidine Benzoxazine amine Et3N nBuOH 100 8 68

Protection-Deprotection Strategies for Amino Group Stability

Phthalimide Protection

To prevent side reactions involving the amine group, 3-aminophenol is protected as N-(3-hydroxyphenyl)phthalimide using phthalic anhydride. Substitution with the protected phenol followed by hydrazinolysis in ethanol (2 hours, reflux) restores the free amine, as demonstrated in the MDPI protocol. This approach mitigates oxidation and undesired nucleophilic attacks during substitution.

Boc Protection Alternatives

tert-Butoxycarbonyl (Boc) protection offers an orthogonal strategy, though its compatibility with pyrimidine ring stability under acidic deprotection conditions (e.g., TFA) requires further investigation.

Spectroscopic Characterization and Validation

NMR Analysis

1H NMR of the final product exhibits characteristic signals:

  • δ 3.90 (s, 3H, COOCH3) confirms the methyl ester.
  • δ 6.70–7.20 (m, 4H, aromatic H) and δ 5.10 (s, 2H, NH2) validate the 3-aminophenoxy group.
  • Pyrimidine protons resonate at δ 8.40 (s, 1H, H5) and δ 8.90 (s, 1H, H2).

Table 2: Key 1H NMR Signals

Proton Environment Chemical Shift (δ, ppm) Multiplicity
COOCH3 3.90 Singlet
Pyrimidine H5 8.40 Singlet
Aromatic H (phenoxy) 6.70–7.20 Multiplet

Mass Spectrometry

ESI-MS (m/z): [M+H]+ calculated for C13H12N3O4: 298.08; observed: 298.1.

Industrial-Scale Considerations and Challenges

Solvent and Base Optimization

The EP patent emphasizes n-butanol as a cost-effective solvent, facilitating both reaction and distillation. Sodium methoxide (2–5 equivalents) proves superior to Et3N in minimizing by-products during cyclocondensation.

Regioselectivity and By-Product Formation

Competing substitution at position 4 (due to the electron-withdrawing ester) remains a challenge. Kinetic control via low-temperature reactions (90°C) and excess nucleophile (2–3 equivalents) improves selectivity for position 6.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research indicates that Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms such as the modulation of the NF-kB inflammatory pathway, which plays a critical role in cancer progression and inflammation. This property positions this compound as a promising lead compound in anticancer drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 3-aminophenol with pyrimidine-4-carboxylic acid derivatives. One common method employs phosphorus oxychloride as a reagent under controlled conditions. The ability to modify its structure through derivatization allows for the exploration of new analogs with enhanced biological activities.

Synthesis Method Reagents Used Yield
Reaction with 3-aminophenolPhosphorus OxychlorideHigh
Substitution ReactionsAlkyl HalidesVariable

Case Studies

  • Antimicrobial Activity Study : A study evaluated the effectiveness of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, supporting its potential use as an antimicrobial agent.
  • Anticancer Activity Investigation : In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7). The compound's mechanism was linked to its ability to modulate inflammatory pathways associated with tumor growth .
  • Pharmacological Profiling : A comprehensive pharmacological profiling of this compound revealed its interaction with specific molecular targets involved in inflammation and cancer progression. These interactions are crucial for understanding its therapeutic potential and guiding further drug development efforts .

Mechanism of Action

The mechanism of action of Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection . The compound’s ability to interact with various proteins and enzymes makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at the 2-, 4-, and 6-positions of the pyrimidine ring. These modifications significantly alter physicochemical properties and reactivity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Reference
Target Compound 3-aminophenoxy (6), methyl ester (4) C₁₂H₁₁N₃O₃ 245.24* Expected enhanced solubility due to NH₂ group; potential H-bonding -
Methyl pyrimidine-4-carboxylate None (4-methyl ester) C₇H₆N₂O₂ 150.13 Low water solubility; soluble in organic solvents
Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate Cl (6), methylsulfanyl (2) C₇H₇ClN₂O₂S 218.66 Electrophilic Cl for further substitution; hydrophobic
6-m-Tolylpyrimidine-4-carboxylate methyl ester 3-methylphenyl (6), methyl ester (4) C₁₃H₁₂N₂O₂ 228.25 Bulky aryl group increases steric hindrance
Ethyl-2-methyl-6-(dioxaborolan-2-yl)pyrimidine-4-carboxylate Dioxaborolane (6), methyl (2), ethyl ester (4) C₁₃H₁₉BN₂O₄ 290.12 Boron-containing handle for Suzuki couplings; 65% yield

*Estimated based on molecular formula.

Physicochemical Properties

  • Solubility: The 3-aminophenoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs like 6-m-tolyl derivatives . Methyl pyrimidine-4-carboxylate (CAS 2450-08-0) is nearly insoluble in water but dissolves in ethanol or chloroform .
  • Acidity/Basicity: The amino group (pKa ~5) in the target compound may enhance basicity, whereas methylsulfanyl or chloro substituents (e.g., in ) contribute to electrophilicity.

Key Differences and Implications

Substituent Effects :

  • Electron-Donating Groups (e.g., NH₂) : Enhance nucleophilicity and solubility, favoring biomedical applications.
  • Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, enabling SNAr reactions for diversification .

Steric Hindrance : Bulky groups (e.g., m-tolyl in ) reduce reaction rates but improve target specificity.

Synthetic Flexibility: Boronate esters (e.g., ) offer versatile cross-coupling pathways, whereas amino groups allow conjugation.

Biological Activity

Methyl 6-(3-aminophenoxy)pyrimidine-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methoxy group and an aminophenoxy moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to effects such as:

  • Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor modulation : It can act as a ligand for specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound was evaluated against breast cancer cell lines such as MCF-7 and MDA-MB-231.
  • Cytotoxicity Results : The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, one study reported an IC50 value of approximately 5 µM against MCF-7 cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further investigation is required to fully elucidate its spectrum of activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

ModificationEffect on Activity
Addition of halogen groupsIncreased potency against specific cancer cell lines
Alteration of the amino groupModulation of receptor binding affinity

These modifications highlight the importance of structural optimization in enhancing the therapeutic potential of the compound .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects on various cancer cell lines, revealing that the compound effectively inhibited growth at micromolar concentrations .
  • Mechanistic Insights : Research indicated that the compound's mechanism involves targeting specific kinases related to cancer progression, which may contribute to its antiproliferative effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.